1-(bromodifluoromethyl)-4-iodo-1H-imidazole
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Overview
Description
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole is a compound that belongs to the class of halogenated imidazoles. This compound is characterized by the presence of both bromodifluoromethyl and iodine substituents on the imidazole ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity.
Chemical Reactions Analysis
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine substituent makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein labeling.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-1H-imidazole involves its interaction with molecular targets through its halogen substituents. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, while the iodine group can engage in various types of interactions, including van der Waals forces and covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole can be compared with other halogenated imidazoles, such as:
- 1-(Chlorodifluoromethyl)-4-iodo-1H-imidazole
- 1-(Bromodifluoromethyl)-4-chloro-1H-imidazole
- 1-(Trifluoromethyl)-4-iodo-1H-imidazole
These compounds share similar structural features but differ in their halogen substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of bromodifluoromethyl and iodine groups in this compound imparts unique properties that distinguish it from its analogs .
Properties
Molecular Formula |
C4H2BrF2IN2 |
---|---|
Molecular Weight |
322.88 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4-iodoimidazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H |
InChI Key |
CPSBPLGAQTXQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)(F)Br)I |
Origin of Product |
United States |
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